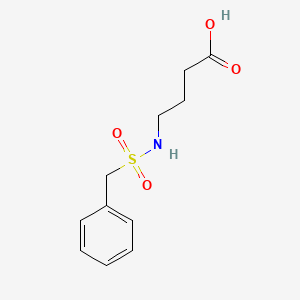

4-Phenylmethanesulfonylamino-butyric acid

Description

4-Phenylmethanesulfonylamino-butyric acid is a sulfonamide derivative with a phenylmethyl group attached to the sulfonamide nitrogen and a butyric acid backbone.

Properties

IUPAC Name |

4-(benzylsulfonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c13-11(14)7-4-8-12-17(15,16)9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIBSPZLEAODMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylmethanesulfonylamino-butyric acid typically involves the reaction of phenylmethanesulfonyl chloride with butyric acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process involves the following steps:

Preparation of Phenylmethanesulfonyl Chloride: This is achieved by reacting benzene with chlorosulfonic acid.

Reaction with Butyric Acid Derivatives: The phenylmethanesulfonyl chloride is then reacted with butyric acid derivatives in the presence of a base to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-Phenylmethanesulfonylamino-butyric acid may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Phenylmethanesulfonylamino-butyric acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-Phenylmethanesulfonylamino-butyric acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.

Medicine: Research into its potential as a pharmacophore for drug development is ongoing.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenylmethanesulfonylamino-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares 4-Phenylmethanesulfonylamino-butyric acid with structurally or functionally related compounds, based on available evidence:

Key Findings:

Bioactivity Differences: 4-Phenylbutyric Acid (1821-12-1) is widely used as a chemical chaperone to reduce endoplasmic reticulum stress , whereas sulfonamide derivatives like 2-(Benzoylamino)-4-(Methylsulfonyl)butanoic Acid may target proteases due to their sulfonyl and benzamide groups . Fluorinated analogs (e.g., 4-{[(4-Fluorophenyl)methyl]sulfamoyl}butanoic Acid) likely exhibit improved metabolic stability compared to non-fluorinated counterparts .

Structural Impact on Solubility: The sulfonic acid group in 4-[(4-Amino-3-methylphenyl)butylamino]-1-butanesulfonic Acid enhances water solubility compared to carboxylic acid derivatives, which may influence its pharmacokinetic profile .

Biological Activity

4-Phenylmethanesulfonylamino-butyric acid (CAS No. 376619-89-5) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

4-Phenylmethanesulfonylamino-butyric acid features a sulfonamide functional group attached to a butyric acid moiety. The presence of the phenyl group enhances its lipophilicity, which may influence its biological interactions.

The biological activity of 4-Phenylmethanesulfonylamino-butyric acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and metabolic processes.

- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit specific enzymes related to inflammatory pathways, potentially reducing inflammation and associated symptoms.

- Modulation of Receptor Activity : It has been shown to modulate the activity of certain receptors involved in pain perception and neurotransmission, suggesting potential applications in pain management.

Therapeutic Applications

4-Phenylmethanesulfonylamino-butyric acid has been investigated for several therapeutic applications:

- Anti-inflammatory Effects : Studies have demonstrated that this compound exhibits significant anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory disorders.

- Neuroprotective Effects : Preliminary research suggests that it may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Case Studies

- Inflammation Models : In animal models of inflammation, administration of 4-Phenylmethanesulfonylamino-butyric acid led to a marked decrease in inflammatory markers and symptoms compared to control groups. The reduction in cytokine levels was particularly notable, indicating its potential as an anti-inflammatory agent.

- Neuroprotection Studies : In vitro studies using neuronal cell lines showed that treatment with this compound resulted in decreased apoptosis and improved cell viability under stress conditions, suggesting a protective effect against neurotoxic insults.

Data Tables

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Anti-inflammatory | Enzyme inhibition | Arthritis, inflammatory diseases |

| Neuroprotective | Receptor modulation | Neurodegenerative diseases |

| Pain relief | Modulation of pain receptors | Chronic pain management |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.